molecular formula C10H14N2O B1523449 2-(4-Aminophenyl)-2-methylpropanamide CAS No. 1229705-49-0

2-(4-Aminophenyl)-2-methylpropanamide

Cat. No.: B1523449
CAS No.: 1229705-49-0
M. Wt: 178.23 g/mol
InChI Key: PPTJZCLHYPQDSJ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-2-methylpropanamide is a chemical compound characterized by its unique structure, which includes an amine group attached to a phenyl ring and a methyl group on a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-2-methylpropanamide typically involves the following steps:

  • Amination Reaction: The starting material, 4-aminophenylacetic acid, undergoes amination to introduce the amine group.

  • Methylation: The resulting compound is then methylated to form the 2-methylpropanamide structure.

  • Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.

  • Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and strong bases (NaOH) are employed.

Major Products Formed:

  • Oxidation: 2-(4-Nitrophenyl)-2-methylpropanamide

  • Reduction: this compound (reduced form)

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Aminophenyl)-2-methylpropanamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of enzyme inhibition and protein interactions.

  • Medicine: It has potential as a therapeutic agent due to its biological activity.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Aminophenyl)-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Aminophenol

  • 4-Aminobenzoic acid

  • 2-(4-Aminophenyl)ethylamine

  • 2-(4-Aminophenyl)ethanol

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Properties

IUPAC Name

2-(4-aminophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,11H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTJZCLHYPQDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229705-49-0
Record name 2-(4-aminophenyl)-2-methylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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